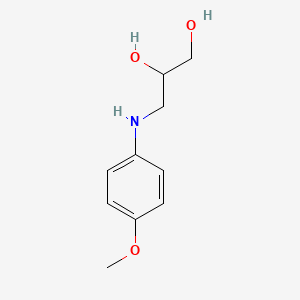
1-(4-Methoxyphenyl)aminopropane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)aminopropane-2,3-diol is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
The synthesis of 1-(4-Methoxyphenyl)aminopropane-2,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyaniline with epichlorohydrin under basic conditions to form the desired product. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1-(4-Methoxyphenyl)aminopropane-2,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)aminopropane-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)aminopropane-2,3-diol involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or activate receptors that regulate gene expression.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)aminopropane-2,3-diol can be compared with other similar compounds such as:
3-Amino-1,2-propanediol: This compound has a similar structure but lacks the aromatic ring, resulting in different chemical properties and applications.
2-Amino-1,3-propanediol: Another related compound with a different arrangement of functional groups, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its combination of aromatic and aliphatic components, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
121082-77-7 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
3-(4-methoxyanilino)propane-1,2-diol |
InChI |
InChI=1S/C10H15NO3/c1-14-10-4-2-8(3-5-10)11-6-9(13)7-12/h2-5,9,11-13H,6-7H2,1H3 |
Clave InChI |
AZKRMADMLBGMOJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B13880630.png)
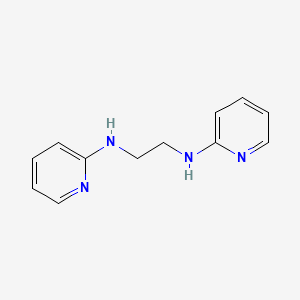
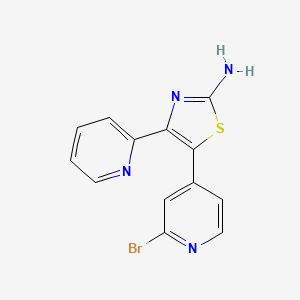
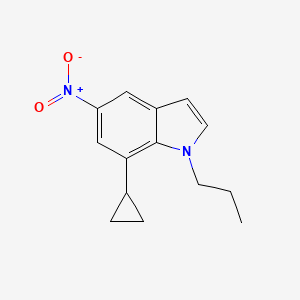

![N-[2-(5,6-Dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-ethyl]-acetamide](/img/structure/B13880652.png)
![4-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13880656.png)
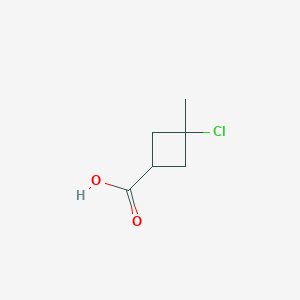
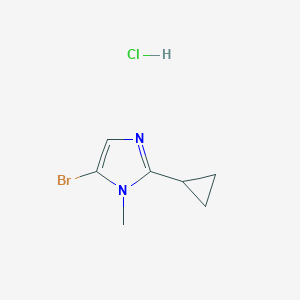

![2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine](/img/structure/B13880680.png)
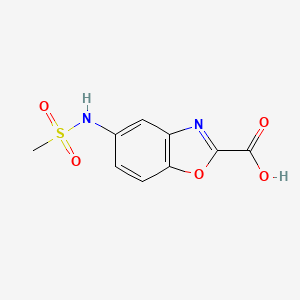

![4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid](/img/structure/B13880697.png)
